molecular formula C₁₀¹³CH₁₉NO₉ B1157505 N-Acetyl-D-[2-13C]neuraminic Acid

N-Acetyl-D-[2-13C]neuraminic Acid

Cat. No.: B1157505
M. Wt: 310.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sialic Acids in Glycoconjugate Biology

Sialic acids are a diverse family of nine-carbon backbone sugars that typically occupy the outermost position on glycan chains of glycoproteins and glycolipids. nih.gov This terminal location makes them critical players in a vast array of biological processes. nih.govnih.gov Their structural diversity, arising from different linkages and modifications, allows for highly specific, tissue- and developmentally-regulated expression. nih.gov

The biological significance of sialic acids is extensive:

Cellular Recognition and Adhesion: Sialic acids are involved in cell-cell communication, fertilization, and immune system recognition of "self" versus "non-self" antigens. nih.govyoutube.com

Modulation of Interactions: Due to their negative charge and terminal position, sialic acids can prevent unwanted intermolecular and intercellular interactions. nih.gov

Pathogen Interactions: They can serve as receptors for various pathogens, including viruses like influenza. wisdomlib.org

Development and Disease: Sialic acids are crucial for early mammalian development. nih.gov Alterations in sialic acid expression are also linked to various diseases, including cancer and inflammatory conditions. nih.govyoutube.com For instance, certain tumor cells exhibit changes in their surface sialic acid patterns. wisdomlib.org

Specific Research Utility of N-Acetyl-D-[2-13C]neuraminic Acid

The specific labeling of N-acetylneuraminic acid at the C-2 position with ¹³C provides a unique tool for investigating sialic acid-specific processes. This labeled compound can be used to:

Trace Sialic Acid Metabolism: Researchers can introduce N-Acetyl-D-[2-¹³C]neuraminic acid to cells or organisms and track its incorporation into various glycoconjugates, shedding light on the pathways of sialylation.

Quantify Sialylation Levels: By using mass spectrometry, the ratio of ¹³C-labeled to unlabeled sialic acids can be determined, providing a quantitative measure of sialic acid incorporation and turnover.

Study Enzyme Kinetics: The labeled substrate can be used to study the kinetics of enzymes involved in sialic acid metabolism, such as sialyltransferases and sialidases.

Investigate Disease Mechanisms: By comparing the metabolism and incorporation of N-Acetyl-D-[2-¹³C]neuraminic acid in healthy versus diseased states, researchers can gain insights into the role of sialylation in various pathologies.

Properties

Molecular Formula

C₁₀¹³CH₁₉NO₉

Molecular Weight

310.27

Synonyms

[2-13C]NANA;  [2-13C]Sialic Acid

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for N Acetyl D 2 13c Neuraminic Acid and Analogues

Chemical Synthesis Approaches for N-Acetyl-D-neuraminic Acid and its [2-13C] Isotopomer

The chemical synthesis of N-acetyl-D-neuraminic acid and its isotopomers presents significant challenges due to the molecule's multiple stereocenters and functional groups. However, various stepwise chemical synthesis routes have been developed to address these complexities.

Stepwise Chemical Synthesis Routes

Stepwise chemical synthesis provides a controlled method for constructing the complex structure of N-acetyl-D-neuraminic acid and its labeled variants. One notable approach involves starting from more readily available carbohydrate precursors like N-acetyl-D-glucosamine. nih.gov A synthesis of both unlabeled and [6-2H]-labeled Neu5Ac from N-acetyl-D-glucosamine has been reported, demonstrating the feasibility of isotopic labeling through chemical routes. nih.gov This particular synthesis utilized a Henry reaction between a protected 1-deoxy-1-nitro derivative of GlcNAc and cyclohexylidene-D-glyceraldehyde. nih.gov This was followed by a series of reactions including acetylation, reductive denitration, debenzylidenation, oxidation, esterification, and further acetylation to yield a protected methyl nononate. nih.gov This intermediate was then converted to a known dehydrated neuraminic acid derivative, which could be transformed into Neu5Ac or its isotopically labeled counterpart. nih.gov

Another documented stepwise synthesis focuses on the creation of N-acetyl[1-13C]neuraminic acid, highlighting the specific introduction of a carbon-13 label at the C-1 position. acs.orgcanada.ca While the specific details of a direct stepwise synthesis for N-Acetyl-D-[2-13C]neuraminic acid are not as prevalent in the provided search results, the established methodologies for other isotopomers suggest a similar strategic approach would be employed, utilizing a [2-13C]-labeled precursor at an appropriate stage of the synthesis.

Synthesis of O-Alkylated and C-5 Modified N-Acetylneuraminic Acid Derivatives for Research Probes

Modifications at the O-alkyl and C-5 positions of N-acetylneuraminic acid are of significant interest for developing research probes to investigate the biological functions of sialic acids. nih.govacs.orgnih.govchemrxiv.orgdiva-portal.orgnih.gov

O-Alkylated Derivatives: The synthesis of 4-O-alkyl analogues of Neu5Ac has been systematically studied, expanding the chemical toolbox for creating probes to study Neu5Ac lectins and for drug discovery. acs.orgnih.govchemrxiv.orgdiva-portal.orgnih.gov These syntheses often involve the use of activated alkyl halides and sulfonates, as well as primary alkyl iodides, to achieve O-alkylation. nih.govchemrxiv.orgdiva-portal.orgnih.gov A common strategy involves protecting other hydroxyl groups while leaving the 4-OH group available for alkylation. nih.govchemrxiv.orgdiva-portal.org For instance, a selectively protected Neu5Ac derivative can be treated with a base like sodium hydride followed by an alkylating agent such as propargyl bromide. chemrxiv.org The reaction conditions, including solvent and stoichiometry, are crucial for optimizing the yield of the desired 4-O-alkylated product. chemrxiv.org

C-5 Modified Derivatives: The C-5 position, bearing the N-acetyl group, is another key site for modification to create valuable research tools. nih.govnih.govresearchgate.net Strategies for C-5 modification often involve the deprotection of the C5-acetamido group to a free amine, which can then be re-acylated or otherwise modified. nih.govchemrxiv.org For example, a mild method for deprotection followed by the use of a diazo-transfer reagent has been reported for the synthesis of C5-azido thiosialosides. nih.gov This approach provides access to intermediates that can be further elaborated. nih.govchemrxiv.org Other chemical strategies include the introduction of various acyl groups to generate Neu5Ac analogues with altered properties. researchgate.net Indium-mediated allylation of N-derivatized mannosamines has also been employed for the synthesis of C-5 modified Neu5Ac analogues. nih.gov

Enzymatic and Biocatalytic Production of N-Acetyl-D-neuraminic Acid and Labeled Variants

Enzymatic and biocatalytic methods offer an attractive alternative to chemical synthesis, often providing higher stereoselectivity and milder reaction conditions. These approaches are particularly well-suited for the production of isotopically labeled compounds like this compound.

Utilization of N-Acetylneuraminic Acid Aldolase (B8822740) and Synthase

N-acetylneuraminic acid aldolase (NAL) is a key enzyme in the biosynthesis and degradation of Neu5Ac. nih.govacs.orgqa-bio.com It catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) to form Neu5Ac. nih.govacs.org This reversibility can be exploited for the synthesis of Neu5Ac and its analogues. By using an excess of one of the substrates, the equilibrium of the reaction can be shifted towards product formation. tue.nl For the synthesis of this compound, [2-13C]-pyruvate would be used as the labeled precursor in a NAL-catalyzed reaction with ManNAc.

N-acetylneuraminic acid synthase (NeuB) is another important enzyme that catalyzes the condensation of ManNAc and phosphoenolpyruvate (B93156) (PEP) to produce Neu5Ac-9-phosphate, which is subsequently dephosphorylated to Neu5Ac. While the provided results focus more on NAL, NeuB represents another potential enzymatic route for the synthesis of labeled Neu5Ac.

EnzymeEC NumberReactionApplication in Labeled Synthesis
N-Acetylneuraminic Acid Aldolase (NAL)4.1.3.3N-Acetyl-D-mannosamine + Pyruvate ⇌ N-Acetyl-D-neuraminic acidCondensation of ManNAc with isotopically labeled pyruvate (e.g., [2-13C]pyruvate). nih.govacs.org
N-Acetylneuraminate Synthase (NeuB)2.5.1.56Phosphoenolpyruvate + N-Acetyl-D-mannosamine + H₂O → N-Acetylneuraminate + Phosphate (B84403)Condensation of ManNAc with isotopically labeled phosphoenolpyruvate.

Chemoenzymatic Synthesis with Precursor Incorporation

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. A common chemoenzymatic route to Neu5Ac and its labeled variants involves the epimerization of N-acetyl-D-glucosamine (GlcNAc) to ManNAc, followed by an aldolase-catalyzed condensation with pyruvate. nih.gov The initial epimerization can be achieved chemically using alkaline conditions, although this can lead to environmental concerns. nih.gov A more environmentally friendly approach utilizes the enzyme N-acetyl-D-glucosamine 2-epimerase (AGE). nih.gov

For the production of this compound, a chemoenzymatic strategy would involve the enzymatic conversion of GlcNAc to ManNAc using AGE, followed by the NAL-catalyzed condensation of the resulting ManNAc with [2-13C]-pyruvate. This two-step, one-pot enzymatic approach has been shown to be effective for Neu5Ac production. nih.gov

A chemoenzymatic synthesis of a Neu5Ac analogue has been reported where an aldol reaction catalyzed by Neu5Ac aldolase was performed under alkaline conditions to facilitate the epimerization of an N-acetyl-D-glucosamine derivative. nih.gov

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation offers a cost-effective and scalable method for producing Neu5Ac and its analogues, as it eliminates the need for enzyme purification. nih.govchemicalbook.comnih.gov In this approach, microbial cells engineered to overexpress the necessary enzymes are used as biocatalysts. nih.govnih.gov

For the production of this compound, a whole-cell system could be designed to co-express both N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid aldolase. nih.gov These cells would then be supplied with GlcNAc and [2-13C]-pyruvate in the culture medium. The cells would internally convert GlcNAc to ManNAc, which would then react with the labeled pyruvate to produce the desired this compound. Such systems have been successfully developed for the production of unlabeled Neu5Ac with high yields. nih.gov

Isotopic Labeling Principles for this compound

The introduction of a stable isotope, such as Carbon-13 (¹³C), into N-acetylneuraminic acid (Neu5Ac) provides a powerful, non-radioactive probe for detailed molecular studies. This labeling is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy, which can elucidate the structure, conformation, and dynamics of Neu5Ac and its containing glycoconjugates. nih.govnih.govnd.edu The specific placement of the ¹³C atom at a designated position within the molecule is crucial for targeted investigations. For N-Acetyl-D-[2-¹³C]neuraminic acid, the focus is on incorporating the isotope at the anomeric C2 carbon, a position of significant chemical and biological relevance. nd.edund.edu

Strategies for Site-Specific ¹³C Incorporation at the C2 Position

The primary and most effective method for achieving site-specific ¹³C incorporation at the C2 position of N-acetylneuraminic acid is through enzymatic synthesis. This strategy leverages the high specificity of enzymes to catalyze the formation of the desired isotopically labeled product from a correspondingly labeled precursor.

The key reaction is an aldol condensation between N-acetyl-D-mannosamine (ManNAc) and pyruvic acid, which is catalyzed by the enzyme N-acetylneuraminic acid aldolase (Neu5Ac aldolase or NanA). nih.gov To introduce the ¹³C label at the C2 position of the resulting N-acetylneuraminic acid, a specifically labeled starting material, [2-¹³C]pyruvic acid, is used. In the course of the enzymatic reaction, the C2 carbon of pyruvic acid directly becomes the C2 (anomeric) carbon of N-acetylneuraminic acid.

This enzymatic approach is highly efficient and stereoselective, ensuring the production of the correct D-glycero-D-galacto nonulosonic acid structure. nih.gov Researchers have successfully used this method to prepare N-Acetyl-D-[2-¹³C]neuraminic acid for various applications, including detailed NMR studies to analyze its solution composition and conformation. nd.edunih.gov The availability of Neu5Ac singly labeled at the C2 position has been instrumental in detecting and quantifying the different forms the molecule adopts in aqueous solution, such as the α- and β-pyranoses and the acyclic keto form. nd.edunih.gov

While other labeling patterns are possible by using different labeled precursors, the condensation of ManNAc with [2-¹³C]pyruvic acid remains the most direct and widely used strategy for site-specific labeling at the C2 position. nih.govacs.org

Research Findings on C2 Labeling Strategies

The table below summarizes the prevalent enzymatic strategy for the site-specific synthesis of N-Acetyl-D-[2-¹³C]neuraminic acid.

Method TypeKey EnzymeLabeled PrecursorUnlabeled PrecursorResulting Labeled ProductReference
Enzymatic SynthesisN-acetylneuraminic acid aldolase (Neu5Ac aldolase)[2-¹³C]pyruvic acidN-acetyl-D-mannosamine (ManNAc)N-Acetyl-D-[2-¹³C]neuraminic acid nd.edund.edunih.gov
Multi-site Enzymatic SynthesisNeu5Ac aldolase, CMP-NeuAc synthetase¹³C-pyruvate, ¹³C-ManNAcCytidine-5'-triphosphate¹³C- nih.govnih.govacs.orgcanada.cabiosynth.com-CMP-β-NeuAc nih.gov

Advanced Analytical and Spectroscopic Characterization of N Acetyl D 2 13c Neuraminic Acid in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The introduction of a 13C label at the anomeric C2 carbon of Neu5Ac significantly enhances the utility of 13C NMR spectroscopy. This selective enrichment allows for the detection and analysis of various forms and interactions of the molecule with greater sensitivity and precision.

13C NMR for the Detection and Quantification of Acyclic Keto, Keto Hydrate (B1144303), and Enol Forms in Aqueous Solutions

In aqueous solutions, N-acetyl-D-neuraminic acid exists in equilibrium between its dominant cyclic pyranose forms and minor acyclic species. The use of N-Acetyl-D-[2-13C]neuraminic acid enables the direct observation and quantification of these low-abundance acyclic forms by 13C NMR, which is crucial for understanding its chemical reactivity. nd.edu

Research has successfully identified and quantified the acyclic keto, keto hydrate, and enol tautomers in solution. acs.orgnih.gov At a pH of 2, the acyclic keto form is detectable with its C2 signal appearing at approximately 198 ppm, accounting for about 0.7% of the total species. nd.eduresearchgate.net The keto hydrate is identified by a C2 signal around 94 ppm, representing roughly 1.9% of the mixture at the same pH. acs.orgnih.gov Furthermore, enol forms were detected through signals at approximately 143 ppm in [2-13C] labeled samples, constituting about 0.5% at pH 2. nd.eduacs.org These enol forms were not detectable at a pH greater than 6.0. acs.orgnih.gov

The ability to quantify these minor forms is essential, as they are presumed to be intermediates in important biological reactions, including enzymatic processes and deuterium (B1214612) exchange. nih.govresearchgate.net

Form13C Chemical Shift (δ) of C2Abundance at pH 2.0
β-Pyranose~96.0 ppm~91.2%
α-Pyranose~96.5 ppm~5.8%
Keto Hydrate~94 ppm~1.9%
Keto~198 ppm~0.7%
Enol~143 ppm~0.5%

Structural Elucidation of this compound in Pyranose Forms

While acyclic forms are important, Neu5Ac exists predominantly as α- and β-pyranose anomers in solution. The 13C labeling at C2 is instrumental in characterizing these major cyclic structures. The 13C NMR spectrum of [2-13C]Neu5Ac clearly resolves the signals for the α-pyranose and β-pyranose forms. nd.edu

At pH 2.0, the β-pyranose is the major anomer, accounting for approximately 91.2% of the species in solution, with its C2 carbon resonating at 95.97 ppm. nd.edu The α-pyranose is the minor form at 5.8%, with a C2 chemical shift of 96.53 ppm. nd.edu At a higher pH of 8.0, the equilibrium shifts slightly, with the β-pyranose and α-pyranose present at 92.1% and 7.5%, respectively. researchgate.net The distinct chemical shifts and their relative integrations allow for precise determination of the anomeric ratio under various solution conditions, which is fundamental to understanding its recognition by enzymes and binding proteins. nd.eduresearchgate.net

Studies of Glycan Structure and Interactions Utilizing 13C-Labeling

NMR spectroscopy is a powerful technique for investigating the structure and interactions of glycans. nih.gov Incorporating 13C-labeled Neu5Ac into glycoproteins enables detailed studies of glycan behavior in their native protein-bound state. nih.govnih.gov

In one such application, 13C-labeled N-acetylneuraminic acid was enzymatically attached to the glycans of a glycoprotein (B1211001), α-2,6-sialyltransferase (ST6Gal-I), using the enzyme itself. nih.gov The 13C label serves as a sensitive probe, allowing researchers to observe the local environment of the sialic acid residue. Two-dimensional and three-dimensional 1H-13C correlation experiments revealed chemical shift differences for the labeled Neu5Ac adducts, indicating the presence of chemically or structurally distinct glycan sites on the protein. nih.govnih.gov This approach provides valuable insights into the conformation and dynamics of terminal sialic acid residues within complex glycoconjugates, which play critical roles in cellular recognition and signaling. nih.govlsu.edu

Application of Density Functional Theory (DFT) for NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental NMR data for structural elucidation. nih.govuni-bonn.de DFT calculations can predict NMR parameters like chemical shifts and J-coupling constants, aiding in the assignment of complex spectra and the validation of proposed structures. acs.orgyoutube.com

For N-acetylneuraminic acid, DFT calculations have been employed to study the structures of the minor acyclic enol and hydrate forms. acs.orgnih.gov These calculations helped to understand the effect of structure on J-coupling values involving C2 and C3. acs.orgresearchgate.net For instance, solvated DFT calculations demonstrated that the 2JC2,H3 coupling constants in cis and trans enols have similar magnitudes but opposite signs, providing a potential method to distinguish between these configurations experimentally. acs.orgnih.gov Furthermore, DFT calculations have been shown to reproduce experimental J-coupling values well, especially when solvent effects are included, thus providing a reliable tool for analyzing the conformational properties of Neu5Ac and its derivatives. nd.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for the sensitive and specific quantification of biomolecules in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of N-Acetyl-D-neuraminic Acid in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Neu5Ac in various biological samples, such as human plasma and urine. nih.govcsu.edu.au These methods are crucial for studying the role of sialic acids in health and disease. nih.govresearchgate.net

In these quantitative assays, a stable isotope-labeled version of the analyte, such as this compound or other 13C-labeled isotopologues, is often used as an internal standard. nih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, it is distinguished by its higher mass.

Investigation of N-Acetylneuraminic Acid Lactones (e.g., 1,7-lactone, γ-lactone) by HPLC-MS

The study of N-acetylneuraminic acid (Neu5Ac) and its derivatives, such as the intramolecular lactones, is crucial as they may serve as indicators of various physiological and pathological states. nih.govresearchgate.net However, the inherent instability and reactivity of these lactones in aqueous solutions present significant analytical challenges. nih.govresearchgate.net Recent advancements have led to the development of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the simultaneous detection and quantification of the unstable 1,7-lactone of Neu5Ac, its more stable rearranged γ-lactone isomer, and the parent Neu5Ac. nih.govresearchgate.netnih.gov

This analytical approach overcomes the limitations of previous methods, like gas chromatography-mass spectrometry (GC-MS), which were prone to misidentification due to the lability of the compounds. nih.gov The developed HPLC-MS method utilizes a C8 reversed-phase column and a [¹³C₃]Neu5Ac internal standard for accurate quantification. nih.gov A key aspect of this research involved stability studies of the lactones in various solvents to optimize sample preparation and analysis conditions. nih.gov

The stability of the 1,7-lactone was evaluated in different solvent systems, including pure acetonitrile (B52724) (CH₃CN), pure water, and a 1:1 (v/v) mixture of CH₃CN and water at both room temperature and 4 °C. nih.gov These experiments are critical for understanding the degradation pathways and ensuring accurate measurement in biological matrices. nih.gov For instance, it was observed that the 1,7-lactone is significantly less stable in aqueous solutions, where it can convert to the γ-lactone and subsequently to free Neu5Ac. nih.gov

The chromatographic conditions were optimized to achieve baseline separation of the three analytes with high resolution and short elution times. nih.gov The choice of column and mobile phase composition is critical for resolving these closely related structures.

Table 1: HPLC Retention Times of N-Acetylneuraminic Acid and its Lactones

Analyte Retention Time (minutes)
N-Acetylneuraminic Acid (Neu5Ac) 3.27 ± 0.01
N-Acetylneuraminic Acid 1,7-lactone Variable
N-Acetylneuraminic Acid γ-lactone 4.27

This table is interactive. You can sort and filter the data.

Data sourced from a study using a C8 reversed-phase column. The retention time for the 1,7-lactone is variable as it is affected by the solvent used to resuspend the sample. nih.gov

Chromatographic Methods in Analytical Research

Chromatographic techniques are fundamental in the analytical study of sialic acids, providing the means for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acetylneuraminic acid and its isotopologues like N-Acetyl-D-[2-¹³C]neuraminic acid. nih.govresearchgate.net The method's versatility allows for analysis with or without derivatization. nih.gov For direct analysis without derivatization, isocratic HPLC systems coupled with ultraviolet (UV) detection at wavelengths around 205 nm can be employed. nih.gov

Reversed-phase columns, such as C8 and C18, are commonly used for the separation of these polar compounds. nih.govresearchgate.net For instance, a Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) has been successfully used with a gradient elution of acetonitrile and water (containing 0.1% formic acid) for the determination of N-acetylneuraminic acid. researchgate.net The use of isotopically labeled internal standards, such as [¹³C₃]Sia, is a common practice in LC-MS/MS methods to ensure accurate quantification in complex biological samples like urine. nih.gov

The selection of the stationary phase (column) and mobile phase is critical to achieving good separation. While C18 columns are widely applicable, other stationary phases can also be utilized depending on the specific analytical requirements. core.ac.uk

Derivatization Strategies for Enhanced Chromatographic Resolution (e.g., PMP derivatization)

To overcome challenges associated with the detection of underivatized carbohydrates, which often lack a strong chromophore, various derivatization strategies are employed. core.ac.uknih.gov Derivatization enhances the physicochemical properties of the analytes, leading to improved chromatographic separation and increased sensitivity, particularly for UV or fluorescence detection. nih.govnih.gov

One of the most common pre-column derivatization agents for HPLC analysis of sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov This method, originally developed by Honda et al., involves a reaction with the reducing end of the sugar under mild alkaline conditions. nih.gov The reaction results in a bis-PMP-sugar derivative that can be readily detected. nih.gov

Other derivatization agents are also used for sialic acids, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which allows for highly sensitive fluorescence detection. lcms.czsigmaaldrich.comsigmaaldrich.com The derivatization not only adds a fluorescent or UV-active tag but also increases the hydrophobicity of the molecule, which can improve retention and separation on reversed-phase columns. nih.gov While PMP is a popular choice, the selection of the derivatization reagent depends on the analytical instrumentation available and the specific goals of the study. nih.govlcms.cz

Table 2: Common Derivatization Agents for Sialic Acid Analysis

Derivatization Agent Abbreviation Detection Method
1-phenyl-3-methyl-5-pyrazolone PMP UV/DAD
1,2-diamino-4,5-methylenedioxybenzene DMB Fluorescence
p-toluidine - Mass Spectrometry
N-(4-aminophenyl)piperidine - Mass Spectrometry

This table is interactive. You can sort and filter the data.

Information compiled from various sources detailing derivatization strategies for enhanced analysis of carbohydrates and sialic acids. nih.govnih.govlcms.cznsf.gov

Metabolic and Biochemical Research Investigations Utilizing N Acetyl D 2 13c Neuraminic Acid

Tracing Sialic Acid Metabolic Pathways and Fluxes

The use of N-Acetyl-D-[2-13C]neuraminic acid as a tracer has been instrumental in delineating the metabolic routes of sialic acids. By introducing this labeled compound to cells or organisms, scientists can follow the ¹³C isotope as it is incorporated into various downstream metabolites and complex carbohydrates. This provides a dynamic view of the metabolic flux, revealing the rates and preferred pathways of sialic acid utilization under different physiological and pathological conditions.

Carbon Tracing Studies to Elucidate Metabolic Fate and Incorporation into Glycans

Carbon tracing studies employing this compound, often in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been pivotal in mapping the incorporation of sialic acid into glycans. nih.govnih.gov These methods allow for the precise identification of labeled sialic acid residues within the complex structures of N-linked and O-linked glycans on glycoproteins. nih.govacs.org

For instance, researchers have successfully used ¹³C-labeled N-acetylneuraminic acid to enzymatically label glycoproteins. nih.govnih.gov Subsequent analysis by 3D NMR spectroscopy can then reveal the chemical shifts of the ¹³C-labeled carbons, providing insights into the local environment and conformation of the sialic acid on the protein. nih.govnih.gov This approach has been used to demonstrate the presence of chemically or structurally distinct glycan sites on a single glycoprotein (B1211001). nih.gov Mass spectrometry-based glycomic analysis can further detail the array of glycan structures that have incorporated the labeled sialic acid. nih.gov

Analytical TechniqueType of Information ObtainedExample of Finding
NMR Spectroscopy Structural and conformational details of labeled sialic acid on glycoproteins. nih.govObservation of distinct chemical shifts for ¹³C-labeled sialic acid at different glycan sites on a protein. nih.gov
Mass Spectrometry Identification and quantification of glycan structures incorporating the ¹³C label. nih.govProfiling of N-glycans from cell membranes to identify specific structures containing the labeled sialic acid. nih.gov
LC-MS/MS Quantification of labeled sialic acid and its metabolites in biological samples. nih.govDetermination of the levels of labeled and unlabeled sialic acids in urine to study metabolic fate. nih.gov

Intermediary Metabolism of Sialic Acid Precursors and Derivatives

Isotopic tracing with compounds like N-Acetyl-D-[2-¹³C]neuraminic acid is crucial for understanding the intermediary metabolism of sialic acid precursors and their derivatives. While the direct use of labeled N-acetylneuraminic acid can illuminate its own conversion and degradation, tracing studies often begin with earlier precursors like ¹³C-labeled glucose to map the entire biosynthetic pathway. biorxiv.orgnih.gov

For example, studies have tracked the incorporation of ¹³C from glucose into the nucleotide sugar precursor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov This is achieved by culturing cells with [U-¹³C]-glucose and then analyzing the resulting metabolites by mass spectrometry. This allows researchers to determine the contribution of glucose to the sialic acid backbone and its N-acetyl group. Such studies have revealed how different metabolic states, for instance in cancer cells or stem cells, can alter the flux of glucose into the sialic acid biosynthesis pathway. biorxiv.orgnih.govmdpi.com The vertebrate sialic acid biosynthetic pathway begins with UDP-N-acetylglucosamine and proceeds through several enzymatic steps in the cytosol and nucleus to produce CMP-Neu5Ac, which is then transported to the Golgi for incorporation into glycans. nih.gov

Enzymology of Sialic Acid Biosynthesis and Catabolism

N-Acetyl-D-[2-¹³C]neuraminic acid and its isotopically labeled precursors are invaluable probes for studying the enzymes involved in sialic acid biosynthesis and catabolism. The labeled substrates allow for detailed kinetic and mechanistic investigations, providing insights into enzyme specificity and function.

Characterization of N-Acetylneuraminic Acid Synthase Isoenzymes and Substrate Specificity

N-acetylneuraminic acid synthase (NANS) catalyzes the condensation of an N-acyl-D-mannosamine derivative with phosphoenolpyruvate (B93156) (PEP) to form a phosphorylated sialic acid. nih.gov In many bacteria, N-acetylneuraminic acid synthase directly produces N-acetylneuraminic acid from N-acetyl-D-mannosamine (ManNAc) and PEP. nih.govnih.gov

Kinetic studies on isoenzymes of NANS, such as the one from Campylobacter jejuni, have utilized various N-acylmannosamine analogues to probe substrate specificity. nih.gov These studies reveal how changes in the N-acyl group affect the enzyme's affinity (Km) and catalytic efficiency (kcat/Km). For instance, the C. jejuni NeuNAc synthase shows a decrease in catalytic efficiency as the length of the N-acyl chain on the mannosamine (B8667444) substrate increases. nih.gov

SubstrateKm (mM)kcat (min⁻¹)kcat/Km (mM⁻¹min⁻¹)
N-acetylmannosamine 17.619.91.13
N-propanoylmannosamine 5.523.94.35
N-butanoylmannosamine 15.05.40.36
N-pentanoylmannosamine 31.10.90.03

Table adapted from kinetic data for recombinant C. jejuni NeuNAc synthase. nih.gov

Mechanistic Studies of Aldolase (B8822740) and Epimerase Activities

The catabolism of sialic acid often involves the action of N-acetylneuraminate lyase (NAL), an aldolase that catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). uga.edunih.gov Mechanistic studies have shown that this enzyme proceeds through a Schiff base intermediate. nih.gov Isotopic labeling can be used to probe the stereochemistry and mechanism of this reaction.

On the biosynthetic side, UDP-GlcNAc 2-epimerase is a key enzyme that catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc) in bacteria, or to ManNAc in vertebrates. boku.ac.atresearchgate.net Kinetic studies of bacterial non-hydrolyzing UDP-GlcNAc 2-epimerases, such as the one from Paenibacillus alvei, have determined the kinetic parameters for both the forward and reverse reactions. nih.govfrontiersin.org These enzymes are often allosterically regulated by their substrate, UDP-GlcNAc. boku.ac.atnih.gov

Reaction DirectionSubstrateKM (mM)kcat (s⁻¹)
Forward UDP-GlcNAc3.9133.44
Reverse UDP-ManNAc2.416.02

Table of kinetic parameters for P. alvei MnaA (UDP-GlcNAc 2-epimerase). nih.gov

Sialyltransferase Substrate Specificity and Glycosylation Reactions

Sialyltransferases are a family of enzymes that transfer sialic acid from an activated donor, typically CMP-N-acetylneuraminic acid, to an acceptor molecule, which is usually the terminal sugar of a glycan chain. acs.orgnih.gov The use of N-Acetyl-D-[2-¹³C]neuraminic acid, after its conversion to the corresponding labeled CMP-sialic acid, allows for detailed studies of sialyltransferase activity and specificity. nih.govnih.gov

Different sialyltransferases exhibit distinct specificities for both the acceptor molecule and the linkage they create (e.g., α2-3, α2-6, or α2-8). nih.gov Kinetic studies of specific sialyltransferases, such as GM3 synthase which synthesizes the ganglioside GM3, have determined the Km values for both the sialic acid donor and the acceptor substrate. nih.gov For example, the GM3-synthase from rat brain has been characterized to have specific Km values for CMP-N-acetylneuraminic acid and its acceptor, lactosylceramide. nih.gov

EnzymeSubstrateKm (µM)
Rat Brain GM3-Synthase CMP-N-acetylneuraminic acid210
Lactosylceramide80
Hamster Fibroblast GM3-Synthase CMP-sialic acid160
Lactosylceramide110

Table of kinetic parameters for sialyltransferases. acs.orgnih.gov

Glycoconjugate Biosynthesis and Remodeling Research

The use of this compound is pivotal in tracing the intricate pathways of glycoconjugate biosynthesis and understanding the architecture of the cellular surface.

This compound functions as a metabolic precursor that allows researchers to trace the final steps of glycan assembly. Sialic acids are typically the terminal sugar units on a vast array of glycoconjugates, including glycoproteins and glycolipids. wikipedia.orgnih.gov The biosynthesis of these molecules is completed in the trans-Golgi network, where sialyltransferases catalyze the transfer of sialic acid from a nucleotide-sugar donor, CMP-sialic acid, to the non-reducing ends of oligosaccharide chains on proteins and lipids. ucsd.edu

By introducing this compound to cells or organisms, scientists can monitor its incorporation into these complex structures. The labeled sialic acid is processed by the cell's natural machinery, ultimately appearing in molecules such as N-linked glycoproteins on the cell membrane and in gangliosides, which are crucial components of neuronal membranes. wikipedia.org The presence of the ¹³C isotope allows for detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing direct evidence of its integration and helping to map the flow of sialic acid through metabolic pathways into final glycoconjugate products. cymitquimica.combiosynth.com This approach has been fundamental in confirming the structure of sialoglycoconjugates found in various biological contexts, from human serum to specific cellular domains. ucsd.educymitquimica.com

Metabolic glycoengineering is a powerful technique used to modify and study the cellular glycocalyx, the dense layer of carbohydrates that covers the surface of every cell. This is achieved by introducing slightly modified or isotope-labeled monosaccharide precursors into cellular metabolic pathways.

This compound is an ideal substrate for such studies. When supplied to cells, it is taken up and utilized in the biosynthesis of sialoglycans, effectively "tagging" the cell-surface glycocalyx with the stable isotope. This allows for detailed investigation of the dynamics of the glycocalyx, including:

Turnover Rates: Researchers can measure the rate at which sialic acids are added to and removed from the cell surface.

Trafficking: The movement and localization of specific sialoglycoproteins and sialoglycolipids within the plasma membrane can be tracked.

Response to Stimuli: Changes in the composition and structure of the glycocalyx in response to external signals, pathogens, or disease states can be quantified. For instance, since sialic acids act as receptors for influenza viruses, this method can be used to study the host-pathogen interactions at the cell surface. wikipedia.org

By leveraging the ¹³C label, scientists can distinguish between pre-existing glycans and newly synthesized ones, offering a dynamic view of the glycocalyx that is essential for understanding cell signaling, immunity, and development. nih.gov

Investigation of Tautomeric Equilibria and Intramolecular Processes

In aqueous solutions, N-Acetyl-D-neuraminic acid exists not as a single static structure but in a dynamic equilibrium involving multiple forms. The use of ¹³C labeling has been instrumental in characterizing these subtle but significant intramolecular processes.

While N-Acetyl-D-neuraminic acid predominantly exists in its stable cyclic pyranose forms (α and β anomers), it is in equilibrium with minor acyclic (open-chain) forms. Research utilizing ¹³C NMR spectroscopy on specifically labeled isotopomers, including N-Acetyl-D-[2-¹³C]neuraminic acid, has enabled the direct detection and quantification of these low-abundance acyclic species in aqueous solution. nih.gov

Studies have identified signals corresponding to the acyclic keto form, the keto hydrate (B1144303), and enol forms. nih.govsigmaaldrich.com The keto form, for example, was detected at a concentration of approximately 0.7% at pH 2. nih.gov This acyclic keto form is believed to be a key intermediate in the solvent deuterium (B1214612) exchange observed at the H3 position of the pyranose ring, highlighting its role in the molecule's chemical reactivity. nih.gov The ability to resolve and quantify these different forms is crucial for understanding the molecule's solution-state behavior and its recognition by enzymes.

Tautomeric and Other Forms of N-Acetylneuraminic Acid in Aqueous Solution Detected by ¹³C NMR nih.gov
FormIsotopomer Used for DetectionObserved ¹³C NMR Signal (ppm)Notes
Acyclic Keto[2-¹³C]Neu5Ac~198Represents ~0.7% of total species at pH 2.
Enol[2-¹³C]Neu5Ac~143One of the detected acyclic enol forms.
Enol[3-¹³C]Neu5Ac~120Another detected acyclic enol form.
Lactonized/Esterified Products¹³C-labeled Neu5AcWeak, consistently observed signalsAttributed to possible lactonization or intermolecular esterification.

N-Acetylneuraminic acid can undergo intramolecular esterification to form lactones, which may act as biological indicators. nih.gov The formation and stability of these lactones, particularly the 1,7-lactone, have been a subject of significant research. nih.gov Early studies suggested that the 1,7-lactone is unstable, decomposing in neutral or acidic aqueous solutions. nih.govnih.gov

More recent research has focused on developing robust analytical methods, such as HPLC-MS, to accurately detect and quantify these labile structures simultaneously with their parent compound. nih.gov Stability tests have been performed to understand the behavior of the 1,7-lactone under various conditions, which is essential for accurate analysis in biological samples. These studies have shown that the stability is dependent on the solvent system and temperature. For instance, the 1,7-lactone shows different degradation rates in pure water versus acetonitrile (B52724)/water mixtures at both room temperature and 4°C. nih.gov Furthermore, research has proposed a mechanism for the formation of a related γ-lactone, suggesting it arises from the intramolecular transesterification of the 1,7-lactone. nih.gov

Stability Evaluation of Neu5Ac 1,7-Lactone nih.gov
ConditionSolvent SystemTemperaturePurpose
Test 1Pure Acetonitrile (CH₃CN)Room Temperature & 4°CEvaluate stability in organic solvent.
Test 2Pure WaterRoom Temperature & 4°CEvaluate stability in aqueous solution.
Test 3Acetonitrile/Water (1:1, v/v)Room Temperature & 4°CEvaluate stability in a mixed solvent system common for analysis.
Test 4Drying Process (SpeedVac)CH₃CN/water (1:1, v/v)40°CTest stability during sample preparation (evaporation).

N Acetyl D 2 13c Neuraminic Acid As a Methodological Research Tool

Utilization as a Stable Isotope Internal Standard in Quantitative Assays

One of the primary applications of N-Acetyl-D-[2-13C]neuraminic acid is its use as an internal standard in quantitative assays. In these applications, a known amount of the labeled compound is added to a biological sample at an early stage of sample preparation. Because the isotopically labeled standard is chemically identical to the endogenous (unlabeled) N-acetyl-D-neuraminic acid, it experiences the same extraction efficiency and ionization response in mass spectrometry. This co-processing corrects for sample loss and variations in instrument performance, enabling highly accurate and precise quantification of the target analyte.

For instance, a gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of N-acetylneuraminic acid, utilizing a deuterated form, N-[2H3]acetylneuraminic acid, as an internal standard. nih.gov This method demonstrates the principle of using a stable isotope-labeled analogue for accurate quantification. nih.gov The labeled standard allows for the monitoring of specific ion fragments, ensuring a high degree of specificity and a low limit of quantitation, often in the picogram range. nih.gov This approach has been successfully applied to measure total N-acetylneuraminic acid levels in human plasma. nih.gov

Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of N-acetylneuraminic acid and its precursor, N-acetylmannosamine (ManNAc), in human plasma. nih.gov These methods often employ stable isotope-labeled internal standards to achieve high sensitivity and selectivity, which is crucial for clinical research and diagnostic applications. nih.gov

Applications in Isotope-Edited NMR Experiments for Complex Glycan Analysis

The incorporation of ¹³C at the C2 position of N-acetyl-D-neuraminic acid makes it a valuable tool for isotope-edited Nuclear Magnetic Resonance (NMR) experiments. These advanced NMR techniques allow for the selective observation of the labeled carbon and its surrounding atoms, simplifying complex spectra and providing detailed structural and conformational information.

Aqueous solutions of N-acetyl-neuraminic acid labeled with ¹³C at various positions, including C2, have been analyzed by ¹³C NMR spectroscopy to detect and quantify different forms of the molecule in solution, such as the keto, keto hydrate (B1144303), and enol forms. nih.gov These studies provide insights into the chemical behavior of sialic acids in aqueous environments. nih.gov Furthermore, the analysis of J-couplings (spin-spin couplings between nuclear spins) in ¹³C-labeled N-acetyl-neuraminic acid provides valuable information about the conformation of the sugar ring and the orientation of its substituents. nd.edu This level of detail is often difficult to obtain from unlabeled molecules due to the complexity of their NMR spectra. nd.edu

The data obtained from these isotope-edited NMR experiments are crucial for understanding the three-dimensional structure of sialylated glycans and their interactions with other molecules, such as proteins and viruses.

Probing Novel Glycosylation Pathways and Mechanisms

This compound can be used as a metabolic probe to trace the incorporation of sialic acid into glycoconjugates, thereby elucidating glycosylation pathways. When cells or organisms are supplied with the ¹³C-labeled sialic acid, it is taken up and utilized by the cellular machinery for the synthesis of glycoproteins and glycolipids. The presence and location of the ¹³C label in these complex molecules can then be detected by mass spectrometry or NMR, providing a map of the metabolic fate of the exogenous sialic acid.

This approach is analogous to studies that use other modified sialic acids, such as those containing azide (B81097) groups, to label and identify sialic acid-presenting bacteria within a complex microbiome. nih.gov By tracing the incorporation of the labeled precursor, researchers can gain insights into the enzymes and transporters involved in sialic acid metabolism and the dynamics of glycan expression on cell surfaces.

Development of Research Assays for Enzyme Activities

The ¹³C-labeled sialic acid also serves as a valuable substrate in the development of research assays for enzymes involved in sialic acid metabolism, such as sialyltransferases and sialidases (neuraminidases). For example, the activity of these enzymes can be monitored by following the transfer or removal of the ¹³C-labeled sialic acid from a donor or to an acceptor molecule.

The use of a labeled substrate allows for highly sensitive and specific detection of the enzymatic reaction product, often by mass spectrometry. This enables the detailed kinetic characterization of these enzymes and the screening for potential inhibitors. For instance, understanding the activity of neuraminidase-1, an enzyme that regulates the generation of N-acetylneuraminic acid, is crucial as it has been implicated in cardiovascular diseases. ahajournals.org

Below is a table summarizing the key enzymes involved in N-acetyl-D-neuraminic acid metabolism that can be studied using labeled substrates.

Table 1: Key Enzymes in N-acetyl-D-neuraminic Acid Metabolism

EnzymeFunction
N-acetyl-D-glucosamine 2-epimeraseCatalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). nih.gov
N-acetyl-D-neuraminic acid aldolase (B8822740)Catalyzes the condensation of ManNAc and pyruvate (B1213749) to form N-acetyl-D-neuraminic acid. nih.govnih.gov
SialyltransferasesTransfer sialic acid from a donor substrate (e.g., CMP-sialic acid) to an acceptor molecule (e.g., a glycoprotein (B1211001) or glycolipid). nih.gov
Sialidases (Neuraminidases)Cleave terminal sialic acid residues from glycoconjugates. ahajournals.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Labeled Analogues

The chemical synthesis of N-Acetyl-D-[2-13C]neuraminic acid is a foundational aspect of its use in research. Future efforts will likely focus on developing more efficient and versatile synthetic routes. Current methods can be multi-step and require specialized enzymes. nih.govlsu.edu For instance, one established four-step synthesis involves the use of NeuAc aldolase (B8822740) and CMP-NeuAc synthetase. nih.govlsu.edu

Future research will likely pursue:

Improved Stereocontrol: Developing synthetic strategies that offer higher stereoselectivity to yield the desired anomer without the need for extensive purification.

Versatile Labeling Patterns: While this article focuses on the [2-13C] label, future methodologies may aim to create a suite of N-Acetyl-D-neuraminic acid analogues with 13C labels at different positions (e.g., N-Acetyl-D-[1,2,3-13C3]neuraminic acid) to probe specific metabolic pathways and enzymatic reactions with greater precision. sigmaaldrich.comomicronbio.com The synthesis of analogues with modifications at various positions, such as C-4, C-5, C-8, and C-9, is also an active area of research. acs.orgacs.org

Table 1: Synthetic Approaches for Labeled Sialic Acids
Synthetic StrategyKey Enzymes/ReagentsPotential Advancements
Chemoenzymatic SynthesisN-acetyl-D-glucosamine 2-epimerase (AGE), N-acetyl-D-neuraminic acid aldolase (NanA) nih.govnih.govfrontiersin.orgImproved enzyme stability and activity, process optimization for higher yields. nih.govnih.gov
Whole-cell BiocatalysisRecombinant E. coli expressing key enzymes nih.govnih.govEngineering of strains for enhanced production and reduced by-product formation. nih.gov
Chemical SynthesisMicrowave-assisted reactions, novel protecting group strategies researchgate.netDevelopment of one-pot syntheses and methods for introducing diverse functional groups. researchgate.net

Integration of Omics Data with 13C Tracing for Systems Glycobiology

The integration of data from various "omics" platforms with stable isotope tracing is a powerful approach for understanding complex biological systems. The use of 13C-labeled glucose has already demonstrated the ability to trace carbon incorporation into the glycan structures of cell membranes. researchgate.netbiorxiv.org Future research using this compound will likely involve:

Fluxomics: By tracing the incorporation of the 13C label from this compound into sialoglycans, researchers can quantify the flux through sialic acid metabolic and catabolic pathways. hilarispublisher.com This provides a dynamic view of how cells utilize and turn over sialic acids under different physiological and pathological conditions.

Glycoproteomics: Combining 13C labeling with mass spectrometry-based proteomics will enable the identification and quantification of specific sialoglycoproteins. This will help to pinpoint which proteins are being sialylated and at what rate, providing insights into the regulation of glycoprotein (B1211001) function.

Metabolomics: Analyzing the broader metabolic landscape in conjunction with 13C tracing can reveal how sialic acid metabolism is interconnected with other cellular metabolic networks, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This systems-level view is crucial for understanding how changes in nutrient availability or metabolic state impact glycosylation. researchgate.netbiorxiv.org

Table 2: Omics Approaches with 13C-Labeled Sialic Acid
Omics FieldApplication with this compoundPotential Insights
FluxomicsQuantifying the rate of sialic acid incorporation and turnover. hilarispublisher.comUnderstanding the dynamics of sialylation in response to stimuli.
GlycoproteomicsIdentifying and quantifying specific sialylated glycoproteins.Determining the targets of sialylation and their functional consequences.
MetabolomicsTracing the metabolic fate of the 13C label beyond sialic acid. researchgate.netbiorxiv.orgnih.govElucidating the crosstalk between sialic acid metabolism and other pathways.

Exploiting this compound in Structural Glycomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.govlsu.edunih.govpsu.edu The incorporation of 13C labels, such as in this compound, significantly enhances the resolution and information content of NMR experiments. nih.govlsu.edunih.govpsu.edu

Future directions in this area include:

In-cell NMR: Developing and applying in-cell NMR techniques to study sialoglycans in their native cellular environment. This would provide unprecedented insights into how the cellular context influences glycan conformation and interactions.

Protein-Glycan Interactions: Using 13C-edited NMR experiments to map the binding interfaces between sialoglycans and their recognition proteins, such as lectins and antibodies. nih.govlsu.edunih.govpsu.edu This is crucial for understanding the molecular basis of cell-cell recognition, immune responses, and pathogen binding.

Dynamic Glycan Structures: Employing advanced NMR techniques, such as relaxation dispersion, to characterize the conformational dynamics of sialoglycans. This will reveal how the flexibility of glycans contributes to their biological function.

Table 3: Structural Glycomics Applications
TechniqueApplication with this compoundAnticipated Outcomes
In-cell NMRStudying sialoglycan structure and dynamics within living cells.Understanding how the cellular environment modulates glycan properties.
13C-Edited NMRMapping the binding sites of sialic acid-binding proteins. nih.govlsu.edunih.govpsu.eduDetailed structural basis of sialoglycan recognition.
Relaxation Dispersion NMRCharacterizing the conformational flexibility of sialoglycans.Insights into the role of glycan dynamics in biological function.

Refinement of Computational Models for Sialic Acid Interactions and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful complement to experimental studies. mdpi.comdoi.org These simulations can provide an atomistic view of the behavior of sialoglycans and their interactions with other molecules.

Future research will focus on:

Q & A

Q. How do researchers validate the biological relevance of 13C-Neu5Ac in vivo studies?

  • Answer:
  • Isotopic Tracing: Administer 13C-Neu5Ac to animal models and analyze biodistribution via isotope-ratio mass spectrometry.
  • Knockout Models: Use sialyltransferase-deficient mice to confirm specificity of labeled sialic acid incorporation.
  • Clinical Correlation: Compare 13C enrichment in patient-derived xenografts with metastatic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.